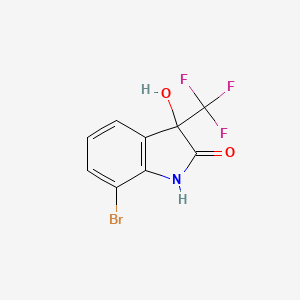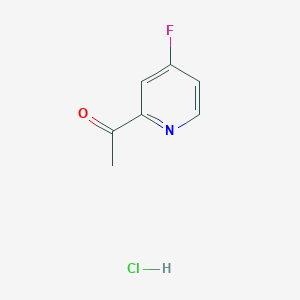
5-(Hydrazinylmethyl)-2-isopropylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydrazinylmethyl)-2-isopropylthiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinylmethyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-2-isopropylthiazole typically involves the reaction of 2-isopropylthiazole with hydrazine derivatives. One common method is the nucleophilic substitution reaction where 2-isopropylthiazole is treated with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydrazinylmethyl)-2-isopropylthiazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Hydrazinylmethyl)-2-isopropylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Hydrazinylmethyl)-2-isopropylthiazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Hydrazinylmethyl)-2-methylthiazole
- 5-(Hydrazinylmethyl)-2-ethylthiazole
- 5-(Hydrazinylmethyl)-2-propylthiazole
Uniqueness
5-(Hydrazinylmethyl)-2-isopropylthiazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can lead to differences in reactivity and biological activity compared to its methyl, ethyl, or propyl analogs.
Propriétés
Formule moléculaire |
C7H13N3S |
|---|---|
Poids moléculaire |
171.27 g/mol |
Nom IUPAC |
(2-propan-2-yl-1,3-thiazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C7H13N3S/c1-5(2)7-9-3-6(11-7)4-10-8/h3,5,10H,4,8H2,1-2H3 |
Clé InChI |
ZAIHDCMLJBMGOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(S1)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


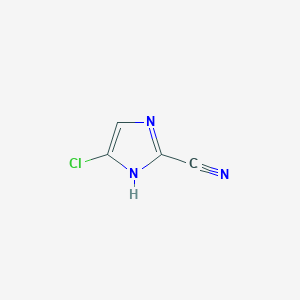
![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)

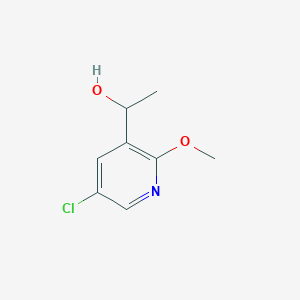
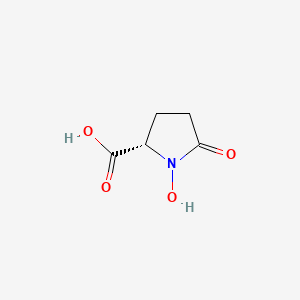


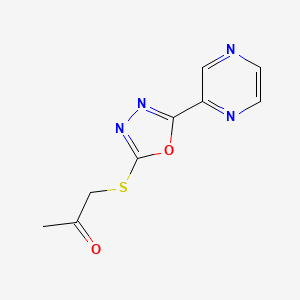
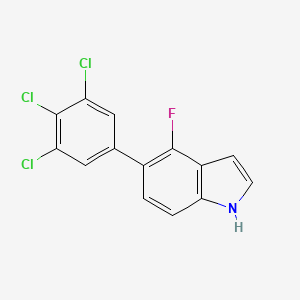
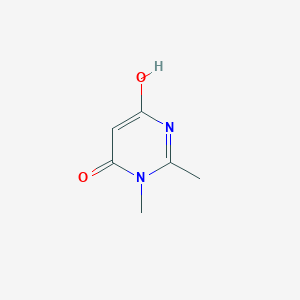
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
